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molecular formula C8H8FN B167068 4-Fluoroisoindoline CAS No. 127168-78-9

4-Fluoroisoindoline

Cat. No. B167068
M. Wt: 137.15 g/mol
InChI Key: UDBMWFNXDSVYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05026856

Procedure details

The procedure described in Reference Example 6-(3) was followed using 2.30 g of 2-(p-toluenesulfonyl)-4-fluoroisoindoline, 2.30 g of phenol, 20 ml of 48% hydrobromic acid, and 3.5 ml of propionic acid. Purification of the crude product by vacuum distillation (bath temperature: 110°-150° C., pressure: 7 mmHg) gave 604 mg of 4-fluoroisoindoline.
Name
2-(p-toluenesulfonyl)-4-fluoroisoindoline
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([N:10]2[CH2:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][C:16]=3[F:19])[CH2:11]2)(=O)=O)=CC=1.C1(O)C=CC=CC=1.C(O)(=O)CC>Br>[F:19][C:16]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:17]=1[CH2:18][NH:10][CH2:11]2

Inputs

Step One
Name
2-(p-toluenesulfonyl)-4-fluoroisoindoline
Quantity
2.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CC2=CC=CC(=C2C1)F)C
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(CC)(=O)O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification of the crude product
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation (bath temperature: 110°-150° C., pressure: 7 mmHg)

Outcomes

Product
Name
Type
product
Smiles
FC1=C2CNCC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 604 mg
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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